

# Early-phase clinical trial results for Avatrombopag hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Avatrombopag hydrochloride |           |
| Cat. No.:            | B2483305                   | Get Quote |

An In-Depth Technical Guide to Early-Phase Clinical Trial Results for **Avatrombopag Hydrochloride** 

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Avatrombopag is an orally bioavailable, small-molecule thrombopoietin receptor agonist (TPO-RA) developed for the treatment of thrombocytopenia.[1] It functions by mimicking the effects of endogenous thrombopoietin, stimulating the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, which leads to an increase in platelet production.[1][2] This document provides a comprehensive technical overview of the early-phase clinical trial results for avatrombopag, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and the methodologies and outcomes of Phase 1 and Phase 2 studies.

## **Mechanism of Action**

Avatrombopag selectively binds to the transmembrane domain of the thrombopoietin receptor (TPO-R), also known as c-Mpl, on the surface of megakaryocytes and their precursors.[2][3] This binding is non-competitive with endogenous TPO and can have an additive effect on platelet production.[1][4] Upon binding, avatrombopag induces a conformational change in the TPO-R, leading to the activation of several downstream signaling pathways essential for megakaryocyte maturation and platelet generation.[3]



Key signaling cascades activated by avatrombopag include:

- JAK-STAT Pathway: Activation of Janus kinase (JAK) proteins leads to the phosphorylation and subsequent dimerization of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2][3] These dimers then translocate to the nucleus to modulate the expression of genes involved in cell proliferation and differentiation.[3]
- MAPK (ERK) Pathway: The mitogen-activated protein kinase (MAPK/ERK) pathway is also stimulated, playing a crucial role in cellular responses to growth signals.[2][3]
- PI3K-Akt Pathway: The phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in cell survival and growth, is activated, contributing to a robust and sustained production of platelets.[3]



Click to download full resolution via product page

Avatrombopag signaling pathway activation.

# **Pharmacokinetics and Pharmacodynamics**

Early-phase studies in healthy subjects characterized the pharmacokinetic (PK) and pharmacodynamic (PD) profile of avatrombopag.[5][6]



Pharmacokinetics: Avatrombopag exhibits dose-proportional pharmacokinetics.[5][7] Following oral administration, peak plasma concentrations are reached between 5 to 8 hours.[7] The mean plasma elimination half-life is approximately 19 hours, supporting once-daily dosing.[1][5] Avatrombopag is primarily metabolized by cytochrome P450 enzymes CYP2C9 and CYP3A4. [1][8] Fecal excretion is the main route of elimination, accounting for 88% of the administered dose, with only 6% found in urine.[1] Administration with food does not significantly alter the rate or extent of absorption but does reduce PK variability.[7]

Pharmacodynamics: The effect of avatrombopag on platelet counts is dose-dependent.[5] An increase in platelet count is observed within 3 to 5 days of administration, with maximum effects seen after 10 to 13 days.[5][9] In a single-dose study, platelet counts returned to baseline by day 27.[7] Importantly, avatrombopag increases platelet production without causing platelet activation.[1]

| Table 1: Pharmacokinetic Parameters of Avatrombopag in Healthy Adults |                                         |
|-----------------------------------------------------------------------|-----------------------------------------|
| Parameter                                                             | Value                                   |
| Time to Peak Concentration (Tmax)                                     | 5 - 8 hours[7]                          |
| Plasma Elimination Half-Life (t1/2)                                   | ~19 hours (range: 16-21 hours)[1][5][7] |
| Metabolism                                                            | Primarily via CYP2C9 and CYP3A4[1][8]   |
| Excretion                                                             | 88% feces, 6% urine[1]                  |
| Plasma Protein Binding                                                | >96%[1]                                 |
| Effect of Food                                                        | Reduced pharmacokinetic variability[7]  |

# Early-Phase Clinical Trial Results Phase 1 Studies in Healthy Volunteers

Two Phase 1, double-blind, dose-rising, placebo-controlled studies were conducted to assess the safety, tolerability, and PK/PD profile of avatrombopag in healthy adults.[5]

Experimental Protocol:



- Study Design: Randomized, double-blind, placebo-controlled, dose-escalation studies.[5]
- Single-Dose Study: 63 subjects were randomized (2:1) to receive a single dose of avatrombopag (1, 3, 10, 20, 50, 75, or 100 mg) or placebo.[5]
- Multiple-Dose Study: 29 subjects were randomized (2:1) to receive avatrombopag (3, 10, or 20 mg) or placebo daily for 14 days.[5]
- Key Assessments: Safety monitoring (adverse events, vital signs, lab tests), pharmacokinetic sampling, and pharmacodynamic assessments (platelet counts).[5]



Click to download full resolution via product page

Typical workflow for a Phase 1 dose-escalation study.



Results: Avatrombopag was well tolerated with no serious adverse events, dose-limiting toxicities, or deaths reported.[5] The effects on platelet counts were dependent on the dose and duration of treatment. In the multiple-dose study, a 20 mg daily dose resulted in maximum platelet count changes of over  $370 \times 10^9$ /L above baseline after 13-16 days.[5]

| Table 2: Phase 1 Platelet Response<br>(Multiple-Dose Study) |                                                |
|-------------------------------------------------------------|------------------------------------------------|
| Dose Group                                                  | Maximum Change in Platelet Count from Baseline |
| 20 mg daily for 14 days                                     | >370 × 10 <sup>9</sup> /L[5]                   |

### **Phase 2 Studies in Patients**

1. Patients with Chronic Immune Thrombocytopenia (ITP)

A Phase 2, randomized, placebo-controlled study evaluated the efficacy and safety of oncedaily avatrombopag in patients with persistent or chronic ITP.[10]

#### Experimental Protocol:

- Study Design: 28-day, randomized, placebo-controlled trial with a 24-week open-label extension.[10]
- Patient Population: 64 adults with ITP for ≥3 months.[10]
- Intervention: Patients were randomized to once-daily oral avatrombopag (2.5, 5, 10, or 20 mg) or placebo.[10]
- Primary Endpoint: Proportion of patients achieving a platelet count of ≥50 × 10<sup>9</sup>/L with a ≥20
   × 10<sup>9</sup>/L increase from baseline at day 28.[10]

Results: A clear dose-response was observed. The 20 mg dose group showed the highest response rate, with 80% of patients meeting the primary endpoint compared to 0% in the placebo group.[10] Most responses occurred by day 7.[10]



| Table 3: Phase 2 Efficacy in Chronic ITP (Day 28)                             |         |                         |                       |                        |                        |
|-------------------------------------------------------------------------------|---------|-------------------------|-----------------------|------------------------|------------------------|
| Endpoint                                                                      | Placebo | Avatrombopa<br>g 2.5 mg | Avatrombopa<br>g 5 mg | Avatrombopa<br>g 10 mg | Avatrombopa<br>g 20 mg |
| Platelet<br>Response<br>Rate                                                  | 0%      | 13%                     | 53%                   | 50%                    | 80%[10]                |
| Achieved PC<br>≥50 × 10°/L<br>and ≥20 ×<br>10°/L<br>increase from<br>baseline |         |                         |                       |                        |                        |

2. Patients with Thrombocytopenia and Chronic Liver Disease (CLD)

A Phase 2 multicenter study investigated the efficacy and safety of avatrombopag in patients with thrombocytopenia secondary to cirrhosis who were scheduled for an elective procedure. [11][12]

#### Experimental Protocol:

- Study Design: Randomized, placebo-controlled, double-blind, parallel-group study in two sequential cohorts (A and B) testing different formulations and doses.[11][12]
- Patient Population: 130 adults with cirrhosis and platelet counts between ≥10 to ≤58 × 10<sup>9</sup>/L.
   [11]
- Intervention: Patients received placebo or various avatrombopag dosing regimens for up to 7 days prior to their procedure.[11]



Primary Endpoint: Achievement of a platelet increase of ≥20 × 10<sup>9</sup>/L from baseline AND a
platelet count >50 × 10<sup>9</sup>/L at least once during days 4-8.[11][12]

Results: Avatrombopag was superior to placebo in increasing platelet counts. A dose-dependent response was observed across the different regimens. The overall proportion of responders was significantly higher in the combined avatrombopag groups compared to the combined placebo groups.[13] The most common adverse events were nausea, fatigue, and headache.[11]

| Table 4: Phase 2 Efficacy in Thrombocytopenia with CLD |                    |                         |
|--------------------------------------------------------|--------------------|-------------------------|
| Patient Group                                          | Placebo Responders | Avatrombopag Responders |
| Cohort A                                               | 6.3%               | 49.0%[11]               |
| Cohort B                                               | 9.5%               | 47.6%[11]               |
| Combined                                               | 8.1%               | 48.4% (p <0.0001)[13]   |

Another Phase 2 study in Japanese patients with CLD and thrombocytopenia corroborated these findings, showing significant increases in responder rates for the 40 mg and 60 mg dose groups versus placebo.[14]



| Table 5: Phase 2 Efficacy in Japanese Patients with CLD                                                |                |                             |                              |                              |
|--------------------------------------------------------------------------------------------------------|----------------|-----------------------------|------------------------------|------------------------------|
| Endpoint<br>(Responder<br>Rate)                                                                        | Placebo (n=11) | Avatrombopag<br>20 mg (n=7) | Avatrombopag<br>40 mg (n=11) | Avatrombopag<br>60 mg (n=10) |
| Platelet<br>Response Rate<br>at Visit 4                                                                | 9.1%           | Not Reported                | 63.6% (p=0.004)              | 40% (p=0.024)<br>[14]        |
| Defined as PC<br>≥50 × 10 <sup>9</sup> /L and<br>≥20 × 10 <sup>9</sup> /L<br>increase from<br>baseline |                |                             |                              |                              |

# Conclusion

Early-phase clinical trials have established a favorable safety, tolerability, pharmacokinetic, and pharmacodynamic profile for **avatrombopag hydrochloride**. The mechanism of action, involving the stimulation of key signaling pathways like JAK-STAT and MAPK, translates into a reliable and dose-dependent increase in platelet production. Phase 1 studies in healthy volunteers confirmed the drug's safety and predictable pharmacokinetics. Phase 2 studies demonstrated significant efficacy in increasing platelet counts in patients with both chronic ITP and thrombocytopenia associated with chronic liver disease, paving the way for subsequent Phase 3 trials and eventual regulatory approval. These foundational studies provide a strong rationale for the use of avatrombopag as a valuable therapeutic option for managing various thrombocytopenic conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Avatrombopag Maleate? [synapse.patsnap.com]
- 4. Avatrombopag: A Review in Thrombocytopenia PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avatrombopag, an oral thrombopoietin receptor agonist: results of two double-blind, doserising, placebo-controlled Phase 1 studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Pharmacokinetics, Pharmacodynamics, Pharmacogenomics, Safety, and Tolerability of Avatrombopag in Healthy Japanese and White Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Pharmacokinetic/pharmacodynamic drug—drug interactions of avatrombopag when coadministered with dual or selective CYP2C9 and CYP3A interacting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Phase II study of avatrombopag in thrombocytopenic patients with cirrhosis undergoing an elective procedure PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. webaigo.it [webaigo.it]
- 14. Phase 2 study of avatrombopag in Japanese patients with chronic liver disease and thrombocytopenia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early-phase clinical trial results for Avatrombopag hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2483305#early-phase-clinical-trial-results-for-avatrombopag-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com